molecular formula C33H54N10O10 B14237755 H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH CAS No. 489472-80-2

H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH

Cat. No.: B14237755
CAS No.: 489472-80-2
M. Wt: 750.8 g/mol
InChI Key: RZXBKNFURNELRY-ALRJODRESA-N
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Description

H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH is a heptapeptide comprising the amino acids serine (Ser), valine (Val), tyrosine (Tyr), glycine (Gly), alanine (Ala), and arginine (Arg). The sequence features a hydrophobic Val-Val segment, a polar Tyr residue, and a positively charged Arg at the C-terminus.

Properties

CAS No.

489472-80-2

Molecular Formula

C33H54N10O10

Molecular Weight

750.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C33H54N10O10/c1-16(2)25(43-31(51)26(17(3)4)42-28(48)21(34)15-44)30(50)41-23(13-19-8-10-20(45)11-9-19)29(49)38-14-24(46)39-18(5)27(47)40-22(32(52)53)7-6-12-37-33(35)36/h8-11,16-18,21-23,25-26,44-45H,6-7,12-15,34H2,1-5H3,(H,38,49)(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,51)(H,52,53)(H4,35,36,37)/t18-,21-,22-,23-,25-,26-/m0/s1

InChI Key

RZXBKNFURNELRY-ALRJODRESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds to thiol groups.

    Substitution: Nucleophilic substitution reactions at specific amino acid residues.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.

Scientific Research Applications

Chemistry

In chemistry, peptides like H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH are used as model compounds to study peptide bond formation, stability, and reactivity. They also serve as building blocks for more complex molecules.

Biology

Biologically, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. It can also be employed in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, peptides are explored for their potential as diagnostic tools and treatments for various diseases. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents.

Industry

Industrially, peptides are used in the development of cosmetics, food additives, and agricultural products

Mechanism of Action

The mechanism of action of H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This binding can trigger a cascade of cellular events, leading to the desired biological response.

Comparison with Similar Compounds

Structural Comparisons

Key Sequence Features and Implications:
  • Hydrophobic Core: The Val-Val-Tyr motif in H-Ser-Val-Val-Tyr-Gly-Ala-Arg-OH is distinct from peptides like H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH (), which contains a Trp residue. Trp’s indole ring enhances aromatic interactions, while Tyr’s phenol group may favor hydrogen bonding or phosphorylation .
  • Charge Distribution : The C-terminal Arg provides a positive charge, similar to H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH (). However, the latter’s poly-Arg sequence increases electrostatic interactions with negatively charged targets (e.g., DNA or kinases), whereas this compound’s single Arg may limit such broad specificity .
  • N-Terminal Modifications : Unlike H-Sar-Arg-Val-Tyr-Ile-His-Pro-Ala-OH·3CH3CO2H (), which includes sarcosine (Sar, N-methylglycine) for enhanced metabolic stability, the target compound’s N-terminal Ser may confer susceptibility to proteolysis .
Molecular Weight and Physicochemical Properties:
Compound Molecular Weight (g/mol) Key Residues Hydrophobicity Charge (pH 7)
This compound ~760* Ser, Val-Val, Tyr, Arg Moderate +1
H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH () ~850 Trp, Leu, Arg High +1
H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH () ~900 Leu-Val-Val, Pro, Lys High +1
H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH () ~1,100 Trp, Tyr-Tyr, Lys Moderate +1

*Estimated based on amino acid composition.

Drug Delivery Efficacy :
  • H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH () demonstrates 80% delivery efficacy with a 12-hour release profile, attributed to its Trp-enhanced membrane penetration and Gly-Leu flexibility . The target compound lacks Trp but includes Tyr, which may reduce lipid bilayer interaction but improve solubility in aqueous environments.
Therapeutic Potential :
  • Peptides like H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH (Semaglutide fragment, ) act as GLP-1 receptor agonists for diabetes management. The absence of such receptor-binding motifs in this compound suggests divergent applications, possibly in antimicrobial or anti-inflammatory contexts .
Antimicrobial Activity :
  • H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH () shows antimicrobial properties via membrane disruption. The target compound’s Val-Val-Tyr segment could similarly interact with bacterial membranes, though its shorter length and single Arg may reduce potency compared to poly-Arg sequences .

Application-Specific Comparisons

Kinase Substrates :
  • H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH () serves as a kinase substrate with specific phosphorylation sites. This compound’s Tyr could be a phosphorylation target, but its sequence lacks the Asp/His residues required for kinase recognition in other substrates .

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